2-[(2R)-oxiran-2-yl]acetic acid

Enantioselective synthesis Biocatalysis Chiral resolution

2-[(2R)-Oxiran-2-yl]acetic acid (CAS 111006-14-5; also referred to as (R)-3,4-epoxybutyric acid) is a chiral C4 epoxide-carboxylic acid with molecular formula C₄H₆O₃ and a molecular weight of 102.09 g/mol. The compound features a strained oxirane ring fused to an acetic acid moiety, with a single stereogenic center at the 2R position.

Molecular Formula C4H6O3
Molecular Weight 102.09 g/mol
Cat. No. B11925047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2R)-oxiran-2-yl]acetic acid
Molecular FormulaC4H6O3
Molecular Weight102.09 g/mol
Structural Identifiers
SMILESC1C(O1)CC(=O)O
InChIInChI=1S/C4H6O3/c5-4(6)1-3-2-7-3/h3H,1-2H2,(H,5,6)/t3-/m1/s1
InChIKeyZVNYKZKUBKIIAH-GSVOUGTGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(2R)-Oxiran-2-yl]acetic Acid: Technical Baseline and Procurement-Relevant Profile


2-[(2R)-Oxiran-2-yl]acetic acid (CAS 111006-14-5; also referred to as (R)-3,4-epoxybutyric acid) is a chiral C4 epoxide-carboxylic acid with molecular formula C₄H₆O₃ and a molecular weight of 102.09 g/mol [1]. The compound features a strained oxirane ring fused to an acetic acid moiety, with a single stereogenic center at the 2R position. Its primary identity is that of a chiral building block for asymmetric synthesis, where the (R)-configuration is essential for the preparation of specific enantiopure intermediates used in pharmaceutical and fine chemical manufacturing .

Why Racemic or (S)-Enantiomer Substitution Fails for Critical Synthetic Applications of 2-[(2R)-Oxiran-2-yl]acetic Acid


Chiral epoxide-carboxylic acids cannot be treated as interchangeable commodities because the stereochemistry at the oxirane ring directly dictates the stereochemical outcome of downstream nucleophilic ring-opening reactions and the biological activity of the final chiral product. The (R)-enantiomer is specifically required as a key intermediate for the synthesis of (R)-configured pharmaceuticals such as GABOB (anti-epileptic/hypotensive) and L-carnitine [1]. Prior art processes for obtaining (R)-3,4-epoxybutyric acid in high enantiomeric purity have been plagued by low yields (11–25%) and poor stereoselectivity (55% ee) when using asymmetric epoxidation, while enzymatic optical resolution methods have struggled to exceed 50% yield [1]. Consequently, procurement of the racemate or the (S)-enantiomer would necessitate costly chiral resolution steps and result in at least 50% material loss, making direct sourcing of the (R)-enantiomer from a supplier offering verifiable enantiomeric excess a critical procurement decision.

Quantitative Differentiation of 2-[(2R)-Oxiran-2-yl]acetic Acid vs. Analogs: Head-to-Head and Cross-Study Evidence


Enzymatic Resolution Delivers >99% Enantiomeric Excess for (R)-Ester Derivative

The epoxide hydrolase from Acinetobacter baumannii exhibits the highest enantioselectivity reported for the resolution of racemic ethyl 2-(oxiran-2-yl)acetate, affording ethyl (R)-2-(oxiran-2-yl)acetate with >99% ee at 46% yield [1]. In contrast, the racemic starting material contains both (R)- and (S)-enantiomers in equal proportion, and alternative chemical asymmetric epoxidation methods have historically produced the (R)-enantiomer with only 55% ee [2].

Enantioselective synthesis Biocatalysis Chiral resolution

Improved Synthetic Process Yields High-Purity (R)-3,4-Epoxybutyric Acid via Chiral Center Inversion

A patented process (US 6,232,478) enables the preparation of chiral (R)-3,4-epoxybutyric acid from (S)-3-activated-hydroxybutyrolactone via ring-opening and epoxidation with inversion of the chiral center [1]. This method overcomes the limitations of earlier approaches: asymmetric epoxidation produced the (R)-enantiomer in only 11–25% yield with 55% ee, while enzymatic optical resolution of racemic esters was limited to <50% yield [1]. The new process provides a scalable route to the (R)-enantiomer with improved yield and optical purity, although exact numerical yields for the final acid are not disclosed in the patent abstract.

Process chemistry Chiral inversion Scalable synthesis

Essential Chiral Precursor for (R)-GABOB and L-Carnitine Synthesis

(R)-4-Amino-3-hydroxybutyrolactone (GABOB), an anti-epileptic and hypotensive agent, is prepared directly from (R)-3,4-epoxybutyric acid [1]. Similarly, the (R)-enantiomer serves as the requisite chiral intermediate for the biotechnological production of L(-)-carnitine chloride, a cardioprotective and eutrophic agent, via enzymatic hydrolysis of (R,S)-3,4-epoxybutyric acid esters where the R(+) enantiomer is selectively obtained [2][3]. The (S)-enantiomer does not provide the correct stereochemistry for these drug substances.

Pharmaceutical intermediates Chiral drug synthesis Building blocks

Vendor-Supplied (R)-Enantiomer Guarantees 95% Purity and Defined Storage for Consistent Performance

Commercial supply from AKSci (Cat. No. 3946CS) specifies a minimum purity of 95% and recommends long-term storage in a cool, dry place . This purity specification provides a verifiable baseline for procurement that exceeds typical purity claims for generic, non-certified chiral epoxy acids. In contrast, many commercial sources of 2-(oxiran-2-yl)acetic acid (racemic) list purity at 95–97% but without explicit enantiomeric purity verification .

Quality control Purchasing specifications Vendor datasheet

High-Value Research and Industrial Applications for 2-[(2R)-Oxiran-2-yl]acetic Acid Based on Quantitative Evidence


Asymmetric Synthesis of (R)-GABOB for Antiepileptic Drug Development

Researchers requiring (R)-4-amino-3-hydroxybutyrolactone (GABOB) for preclinical studies should procure the (R)-enantiomer to ensure the correct stereochemistry of the final product [1]. The (S)-enantiomer or racemate would produce the wrong stereoisomer, potentially compromising pharmacological activity. The >99% ee achievable via enzymatic resolution of the ethyl ester derivative [2] underscores the importance of sourcing material with verified enantiopurity.

Biotechnological Production of L-Carnitine via (R)-Epoxide Intermediate

In the enzymatic synthesis of L(-)-carnitine chloride, the (R)-enantiomer of 3,4-epoxybutyric acid is selectively obtained from racemic esters and serves as the key chiral precursor [3]. Using the (R)-configured acid directly streamlines the process and avoids the 50% material loss inherent in racemic resolution. This scenario is directly supported by patented biotechnological routes [3].

Process Chemistry Optimization for Scalable Chiral Epoxide Manufacturing

Industrial process chemists seeking to implement a scalable synthesis of chiral 3,4-epoxybutyric acid should evaluate the chiral center inversion route described in US 6,232,478 [1]. This method addresses the low yield (11–25%) and poor stereoselectivity (55% ee) of earlier asymmetric epoxidation approaches, offering a more viable manufacturing pathway. Procurement of the (R)-enantiomer from suppliers utilizing this or similarly efficient routes ensures a cost-effective and high-purity supply.

Chiral Building Block Procurement for Custom Synthesis and Medicinal Chemistry

Medicinal chemistry and contract research organizations requiring a reliable source of (R)-configured C4 epoxy acid building blocks should prioritize vendors offering explicit enantiomeric purity specifications (e.g., 95% min purity, cool/dry storage) . This reduces the risk of batch-to-batch variability and ensures that downstream chiral syntheses proceed with the intended stereochemical outcome.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[(2R)-oxiran-2-yl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.